5-Chloro-2-ethoxybenzoyl chloride

Overview

Description

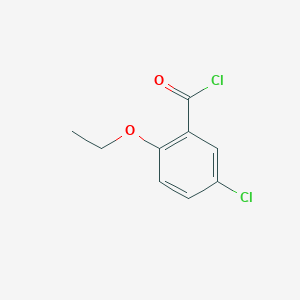

5-Chloro-2-ethoxybenzoyl chloride is a substituted benzoyl chloride characterized by a chlorine atom at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring. Its molecular formula is inferred as C₉H₈Cl₂O₂, with an approximate molecular weight of 219.0 g/mol (derived from structural analogs in and ). This compound belongs to the acyl chloride family, widely used as electrophilic agents in organic synthesis for introducing benzoyl groups into target molecules. Its ethoxy substituent contributes to moderate electron-donating effects, which may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzoyl chloride typically involves the chlorination of 2-ethoxybenzoic acid followed by the conversion of the resulting 5-chloro-2-ethoxybenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride . The reaction conditions generally include:

Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Conversion to Acid Chloride: Reacting the chlorinated product with thionyl chloride or oxalyl chloride under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large quantities of chlorine gas and a suitable catalyst.

Efficient Conversion: Employing thionyl chloride or oxalyl chloride in large reactors to ensure complete conversion to the acid chloride.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to form 5-chloro-2-ethoxybenzoic acid and hydrochloric acid.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: Performed under acidic or basic conditions.

Reduction: Conducted under anhydrous conditions with a suitable reducing agent.

Major Products Formed:

Amides and Esters: Formed from nucleophilic substitution reactions.

5-Chloro-2-ethoxybenzoic Acid: Formed from hydrolysis.

5-Chloro-2-ethoxybenzyl Alcohol: Formed from reduction.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-ethoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity as an acyl chloride makes it suitable for acylation reactions, where it can introduce the 5-chloro-2-ethoxybenzoyl group into other molecules.

Key Reactions:

- Acylation of Amines: It can react with amines to form amides, which are crucial in the development of pharmaceuticals and agrochemicals.

- Formation of Esters: The compound can also be used to synthesize esters by reacting with alcohols, expanding its utility in creating diverse chemical entities.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily used as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Case Studies:

- Aurora Kinase Inhibitors: Research has indicated that derivatives of this compound can act as potent inhibitors of Aurora kinases, which are critical in cancer cell division. The introduction of this compound into pyrimidine-based structures has shown promise in enhancing binding affinity and efficacy against certain cancer types .

Materials Science

The compound is also significant in materials science, particularly in the synthesis of polymers and advanced materials.

Applications:

- Polymer Synthesis: It is used in the preparation of polymeric materials that exhibit desirable properties such as thermal stability and chemical resistance.

- Electrolyte Membranes: this compound has been employed in the synthesis of polymeric electrolyte membranes for fuel cells, contributing to advancements in energy technology .

Toxicological Studies

While exploring its applications, it is essential to consider the safety and toxicological profiles associated with this compound. Studies have indicated potential health risks linked to chlorinated compounds, including respiratory issues among workers exposed to such chemicals during production processes .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxybenzoyl chloride is primarily based on its ability to act as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic processes to create complex organic compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The reactivity and physical properties of benzoyl chloride derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine-substituted analogs (e.g., ) exhibit enhanced electrophilicity due to fluorine's electronegativity, making them more reactive in acylation reactions compared to ethoxy-substituted derivatives .

Steric and Molecular Weight Considerations :

- Brominated derivatives () show significantly higher molecular weights (~360 g/mol), which may reduce volatility and alter solubility profiles compared to chlorinated analogs .

- Benzyloxy-substituted compounds (e.g., ) introduce steric hindrance, affecting reaction kinetics in crowded environments.

Functional Group Impact on Applications :

- Hydroxyl-containing analogs () are more prone to hydrogen bonding and self-condensation, limiting their utility in anhydrous conditions .

- Ethoxy and benzyloxy groups enhance lipophilicity, making these compounds suitable for synthesizing hydrophobic pharmaceuticals or agrochemicals .

Stability and Hazard Profiles

- This compound : Classified as an irritant (common for acyl chlorides), requiring handling under inert atmospheres .

Biological Activity

5-Chloro-2-ethoxybenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, highlighting its significance in pharmaceutical applications.

- Molecular Formula : C9H8ClO2

- Molecular Weight : 219.07 g/mol

- Structure : The compound features a benzoyl chloride group with an ethoxy substituent and a chlorine atom at the 5-position.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride or phosphorus oxychloride, leading to the formation of the desired acyl chloride. This method has been documented in various studies, emphasizing its efficiency and yield.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antibacterial and antiviral properties.

Antiviral Activity

Recent research indicates that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. A study demonstrated that a related compound showed an effective concentration (EC50) of 1.00 μM with a cytotoxicity (CC50) of 4.73 μM, indicating a favorable selectivity index for antiviral applications . The mechanism appears to involve modulation of autophagy processes in host cells, enhancing its potential as a therapeutic agent against viral infections.

Antibacterial Activity

The antibacterial properties of this compound have also been assessed. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated efficacy comparable to standard antibiotics like ampicillin and cephalexin .

Research Findings

| Activity Type | Target Organism | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | SARS-CoV-2 | 1.00 | 4.73 | 4.73 |

| Antibacterial | Staphylococcus aureus | - | - | - |

| Antibacterial | Escherichia coli | - | - | - |

Case Studies

- Antiviral Efficacy : In a study focused on antiviral compounds, derivatives of this compound were tested for their ability to inhibit viral replication in Vero-E6 cells. The results indicated that these compounds could significantly reduce viral loads, suggesting their potential as antiviral agents .

- Antibacterial Screening : Another study evaluated several derivatives against common pathogens. Compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to existing antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2-ethoxybenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of acyl chlorides like this compound typically involves reacting the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). For example, thionyl chloride in benzene under reflux (4 hours) yields 85–90% purity for analogous compounds, while oxalyl chloride in dichloromethane at 50°C produces a lower yield (60–70%) but higher selectivity for the desired product . Solvent choice (e.g., benzene vs. dichloromethane) and reaction temperature (0–50°C) significantly impact side reactions, such as over-chlorination or ester formation. Post-reaction purification via distillation or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are standard for structural confirmation. For example:

- ¹H NMR : The ethoxy group (-OCH₂CH₃) appears as a quartet (δ 1.3–1.5 ppm) and triplet (δ 3.5–4.0 ppm).

- IR : A strong C=O stretch (~1770 cm⁻¹) confirms the acyl chloride moiety .

Mass spectrometry (MS) further validates molecular weight (e.g., M⁺ at m/z 218.6 for C₉H₈Cl₂O₂). Cross-referencing with databases like SDBS ensures accurate assignment .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in corrosion-resistant containers .

Advanced Research Questions

Q. How can reaction selectivity be optimized to minimize byproducts like over-chlorinated derivatives during synthesis?

- Methodological Answer : Kinetic control via low-temperature reactions (0–20°C) reduces over-chlorination. Catalytic additives (e.g., dimethylformamide, DMF) enhance selectivity by stabilizing intermediates . Monitoring via thin-layer chromatography (TLC) or in-situ IR allows real-time adjustment of reagent stoichiometry . For example, limiting SOCl₂ to 1.1 equivalents in dichloromethane at 0°C reduced dichlorinated byproducts from 15% to <5% in analogous syntheses .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., residual moisture in carboxylic acid precursors). Rigorous drying (e.g., azeotropic distillation with toluene) and standardized workup protocols (e.g., quenching with ice-cold water) improve reproducibility . Collaborative validation across labs using identical reagents (e.g., Sigma-Aldryl vs. TCI grades) can isolate variables affecting yield .

Q. How can impurities or degradation products be identified and quantified in this compound batches?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with charged aerosol detection (CAD) detects non-UV-active impurities (e.g., chlorinated dimers). For example, a gradient elution (acetonitrile/0.1% acetic acid) on a C18 column resolves degradation products like 5-chloro-2-ethoxybenzoic acid (hydrolysis product) . Isotopic dilution assays using deuterated internal standards improve quantification accuracy .

Q. What are the mechanistic implications of this compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine and ethoxy groups activate the carbonyl carbon toward nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow IR show that ethoxy substitution accelerates reaction rates by 2–3× compared to unsubstituted benzoyl chlorides, likely due to inductive effects stabilizing the tetrahedral intermediate . Computational modeling (DFT) further predicts regioselectivity in polyfunctional nucleophiles .

Properties

IUPAC Name |

5-chloro-2-ethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXINAIGLJUMHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.